Methyl 6-chloro-5-(chloromethyl)picolinate

Catalog No.
S13609500
CAS No.
M.F
C8H7Cl2NO2
M. Wt
220.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 6-chloro-5-(chloromethyl)picolinate

Product Name

Methyl 6-chloro-5-(chloromethyl)picolinate

IUPAC Name

methyl 6-chloro-5-(chloromethyl)pyridine-2-carboxylate

Molecular Formula

C8H7Cl2NO2

Molecular Weight

220.05 g/mol

InChI

InChI=1S/C8H7Cl2NO2/c1-13-8(12)6-3-2-5(4-9)7(10)11-6/h2-3H,4H2,1H3

InChI Key

HVZWUXSEZYFBMC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC(=C(C=C1)CCl)Cl

Methyl 6-chloro-5-(chloromethyl)picolinate is a chemical compound belonging to the class of picolinate derivatives. It features a pyridine ring substituted with chlorine and chloromethyl groups, contributing to its unique chemical properties. The compound has the molecular formula C8H8Cl2NO2C_8H_8Cl_2NO_2 and a molecular weight of approximately 205.06 g/mol. Its structure includes a methyl ester functional group, which enhances its reactivity and solubility in organic solvents.

Typical of esters and aromatic compounds. Key reactions include:

  • Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles, such as amines or alcohols, leading to the formation of new derivatives.
  • Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to yield the corresponding carboxylic acid.
  • Electrophilic Aromatic Substitution: The chlorine atoms on the pyridine ring can participate in electrophilic substitution reactions, allowing for further functionalization of the aromatic system.

Research indicates that methyl 6-chloro-5-(chloromethyl)picolinate exhibits biological activity that may be relevant in pharmacology. Compounds with similar structures have shown potential as:

  • Antimicrobial Agents: Some derivatives demonstrate activity against various bacterial strains.
  • Anti-inflammatory Agents: Similar picolinate derivatives have been studied for their ability to modulate inflammatory processes.
  • Cannabinoid Receptor Agonists: Certain related compounds are known to interact with cannabinoid receptors, suggesting potential therapeutic applications in pain management and neuroprotection.

The synthesis of methyl 6-chloro-5-(chloromethyl)picolinate typically involves multi-step organic reactions. A common synthetic route includes:

  • Chlorination of Picolinic Acid: Starting from picolinic acid, chlorination introduces chlorine at specific positions on the aromatic ring.
  • Formation of Methyl Ester: The carboxylic acid is converted into a methyl ester using methanol and an acid catalyst.
  • Chloromethylation: The introduction of the chloromethyl group can be achieved through reaction with chloromethyl methyl ether under acidic conditions.

This multi-step process allows for precise control over the functional groups introduced into the molecule.

Methyl 6-chloro-5-(chloromethyl)picolinate has several potential applications:

  • Pharmaceutical Intermediates: It serves as a precursor in the synthesis of biologically active compounds.
  • Agricultural Chemicals: Its derivatives may be used as herbicides or fungicides due to their biological activity.
  • Chemical Research: This compound is valuable in studies exploring structure-activity relationships in medicinal chemistry.

Interaction studies involving methyl 6-chloro-5-(chloromethyl)picolinate focus on its binding affinity to various biological targets. Key areas include:

  • Receptor Binding Studies: Evaluating how well the compound interacts with cannabinoid receptors or other relevant targets.
  • Enzyme Inhibition Studies: Investigating its potential as an inhibitor for enzymes involved in metabolic pathways, which could provide insights into its therapeutic potential.

These studies are crucial for understanding the pharmacological profile of this compound and its derivatives.

Methyl 6-chloro-5-(chloromethyl)picolinate shares structural and functional similarities with several other compounds. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Methyl 6-chloro-5-methylpicolinateC8H8ClNO2C_8H_8ClNO_2Contains a methyl group instead of chloromethyl
Methyl 6-chloro-5-(trifluoromethyl)picolinateC8H5ClF3NO2C_8H_5ClF_3NO_2Contains trifluoromethyl group enhancing lipophilicity
Ethyl 6-chloro-5-(trifluoromethyl)picolinateC9H10ClF3NO2C_9H_10ClF_3NO_2Ethyl ester variant with similar properties
Methyl 5-(trifluoromethyl)picolinateC8H7F3NO2C_8H_7F_3NO_2Lacks chlorine substituents, differing biological activity

These compounds highlight the diversity within picolinate derivatives while emphasizing the unique chlorine and chloromethyl substitutions present in methyl 6-chloro-5-(chloromethyl)picolinate, which may influence its reactivity and biological interactions significantly.

XLogP3

2.4

Hydrogen Bond Acceptor Count

3

Exact Mass

218.9853839 g/mol

Monoisotopic Mass

218.9853839 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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